molecular formula C13H8N2O2 B14367923 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione CAS No. 93662-87-4

4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione

Cat. No.: B14367923
CAS No.: 93662-87-4
M. Wt: 224.21 g/mol
InChI Key: AJJFNAYTDITNLQ-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione typically involves the reaction of naphthalene-2-carbaldehyde with histamine through a Pictet-Spengler reaction, followed by dehydrogenation using activated manganese (IV) oxide . This method ensures high regioselectivity and yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce naphthalene-2-yl-imidazole derivatives.

Scientific Research Applications

4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biological processes. The naphthalene moiety enhances its ability to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

    Naphthalene derivatives: Such as naphthalene-2-carboxylic acid and naphthalene-2-ylamine.

    Imidazole derivatives: Including 1H-imidazole-4,5-dicarboxylic acid and 2-phenyl-1H-imidazole.

Uniqueness: 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione is unique due to the combination of the naphthalene and imidazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

93662-87-4

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

5-naphthalen-2-ylimidazole-2,4-dione

InChI

InChI=1S/C13H8N2O2/c16-12-11(14-13(17)15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16,17)

InChI Key

AJJFNAYTDITNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=O)NC3=O

Origin of Product

United States

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